1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone
Overview
Description
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, a piperazine ring, and a phenoxyethanone group, making it a complex and intriguing molecule for scientific research.
Preparation Methods
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the phenoxyethanone group is attached using esterification or acylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases like cancer and viral infections.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The phenoxyethanone group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone can be compared with other indole derivatives, such as:
1-(1H-indol-4-yl)-4-(2-thienylcarbonyl)piperazine: Similar in structure but with a thienyl group instead of a phenoxyethanone group.
1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide: Contains a methoxyphenyl group and a carboxamide group, showing different biological activities.
2-(4-(5-chloro-1H-indol-2-yl)sulfonyl)piperazin-1-ylcarbonyl: Features a sulfonyl group, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-17-7-2-1-3-8-17)23-10-12-24(13-11-23)21(26)19-14-16-6-4-5-9-18(16)22-19/h1-9,14,22H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQHCHKLYLPSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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